2-Methyl-5-(1-naphthyl)oxazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

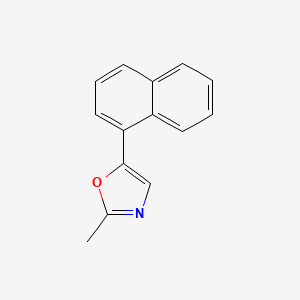

2-Methyl-5-(1-naphthyl)oxazole is a heterocyclic compound that belongs to the oxazole family. Oxazoles are characterized by a five-membered ring containing both oxygen and nitrogen atoms. This particular compound features a naphthyl group attached to the oxazole ring, which imparts unique chemical and physical properties. Oxazoles are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-5-(1-naphthyl)oxazole typically involves the cyclodehydration of β-hydroxy amides. One common method employs reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor® to effect the cyclization at room temperature. The resulting oxazolines can then be oxidized to oxazoles using commercial manganese dioxide .

Industrial Production Methods: In industrial settings, the synthesis of oxazoles, including this compound, often utilizes flow chemistry techniques. This approach allows for the continuous production of the compound under controlled conditions, enhancing safety and efficiency .

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-5-(1-naphthyl)oxazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as manganese dioxide or bromotrichloromethane.

Common Reagents and Conditions:

Oxidation: Manganese dioxide, bromotrichloromethane, or CuBr2/DBU.

Substitution: Electrophilic reagents such as halogens or nitrating agents.

Major Products:

Scientific Research Applications

2-Methyl-5-(1-naphthyl)oxazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-5-(1-naphthyl)oxazole involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of bacterial enzymes, thereby exhibiting antibacterial properties . The exact molecular pathways involved can vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

- 2-Methoxy-5-chlorobenzo[d]oxazole

- 2-Ethoxybenzo[d]oxazole

- 2-Ethoxy-5-chlorobenzo[d]oxazole

- 2-Methoxybenzo[d]oxazole

Comparison: 2-Methyl-5-(1-naphthyl)oxazole is unique due to the presence of the naphthyl group, which imparts distinct chemical and biological properties. Compared to other oxazole derivatives, it may exhibit enhanced biological activities or different reactivity patterns .

Biological Activity

2-Methyl-5-(1-naphthyl)oxazole is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. Its structure, characterized by an oxazole ring with a methyl and naphthyl substitution, suggests possible interactions with various biological targets, making it a candidate for further research into its pharmacological properties.

Chemical Structure

The chemical structure of this compound can be depicted as follows:

This compound features a five-membered ring containing nitrogen and oxygen atoms, contributing to its unique reactivity and biological interactions.

Antitumor Activity

Research indicates that derivatives of oxazoles, including this compound, exhibit significant antitumor activity . A study demonstrated that oxazole derivatives can interfere with microtubule formation, which is critical for cancer cell proliferation. Specifically, compounds similar to this compound showed moderate antiproliferative effects against various cancer cell lines, suggesting potential for therapeutic applications in oncology .

Table 1: Antiproliferative Activity of Oxazole Derivatives

| Compound Name | IC50 (nM) | Cell Line |

|---|---|---|

| This compound | TBD | TBD |

| CA-4 | 10-100 | Various |

| 4a | 0.5–73.2 | Multiple Cancer Lines |

Antiviral Activity

In addition to its antitumor properties, compounds related to the naphthyl oxazole scaffold have shown promise as antiviral agents . For instance, certain naphtho[1,2-d]oxazole derivatives demonstrated potent anti-HCV activity, outperforming traditional antiviral drugs like ribavirin in efficacy and cytotoxicity profiles . This suggests that similar compounds could be explored for their antiviral potential.

Case Study: Anti-HCV Activity

- Compound Tested: Naphtho[1,2-d]oxazole derivative

- IC50: 0.63 µM (compared to ribavirin at 13.16 µM)

- Mechanism: Induction of heme oxygenase-1 (HO-1), leading to reduced HCV replication.

The biological activity of this compound is believed to stem from its ability to bind effectively to tubulin, inhibiting its polymerization and thereby preventing cell division. This mechanism is common among many antitumor agents that target the microtubule dynamics essential for mitosis .

Safety and Toxicity Profile

Preliminary studies indicate that the most active derivatives of oxazoles exhibit low toxicity in normal human cells compared to tumor cells. For example, compounds tested showed IC50 values greater than 10 μM in peripheral blood lymphocytes and over 100 μM in human umbilical endothelial cells (HUVECs), indicating a favorable therapeutic index .

Properties

Molecular Formula |

C14H11NO |

|---|---|

Molecular Weight |

209.24 g/mol |

IUPAC Name |

2-methyl-5-naphthalen-1-yl-1,3-oxazole |

InChI |

InChI=1S/C14H11NO/c1-10-15-9-14(16-10)13-8-4-6-11-5-2-3-7-12(11)13/h2-9H,1H3 |

InChI Key |

YDKFRMLTBYQRBO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC=C(O1)C2=CC=CC3=CC=CC=C32 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.